
Divinyl sulfone
Overview
Description
Divinyl sulfone is an organic compound with the molecular formula ( \text{C}_4\text{H}_6\text{O}_2\text{S} ). It is characterized by the presence of two vinyl groups attached to a sulfone group. This compound is known for its high reactivity, particularly in cross-linking reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Divinyl sulfone can be synthesized through several methods. One common approach involves the sulfonylation of olefins and alkynes. Another method includes the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. Additionally, the decomposition of tosylhydrazones has been employed to produce this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of sulfur dioxide with ethylene in the presence of a catalyst. This process involves the formation of an intermediate sulfone, which is then converted to this compound through further chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Divinyl sulfone undergoes various chemical reactions, including:
Michael-type addition: This reaction involves the addition of nucleophiles to the vinyl groups of this compound, forming stable adducts.
Oxidation and Reduction: this compound can be oxidized to form sulfoxides and sulfones, while reduction can lead to the formation of thioethers.
Substitution Reactions: The vinyl groups in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in reactions with this compound.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products:
Michael-type adducts: Formed by the addition of nucleophiles to the vinyl groups.
Sulfoxides and sulfones: Products of oxidation reactions.
Thioethers: Products of reduction reactions.
Scientific Research Applications
Polymer Chemistry
Cross-Linking Agent
DVS is widely recognized as an effective cross-linking agent in the synthesis of polymeric materials. It facilitates the formation of stable three-dimensional networks, enhancing the mechanical properties and thermal stability of polymers.
- Cyclodextrin-Based Polymers : DVS has been employed to create water-insoluble cyclodextrin-based polymers (CDPs). These polymers exhibit significant potential as sorbents and encapsulating agents for various pollutants and bioactive compounds. The degree of cross-linking influences the sorption capacity, with studies indicating that the Freundlich and Langmuir isotherms can effectively describe the sorption processes involved .
Polymer Type | Sorbent Capacity | Cross-Linking Ratio (DVS:Glucose) | Sorption Isotherm |
---|---|---|---|
Homo-Polymers | High | 1:1 | Freundlich |
Hetero-Polymers | Very High | 1:2 | Langmuir |
Biomedicine
Hydrogels for Biomedical Applications
DVS is instrumental in creating hydrogels for drug delivery systems. Its ability to form stable networks allows for controlled release of therapeutic agents, improving bioavailability and efficacy.
- Temperature-Responsive Hydrogels : Research has demonstrated that DVS can be used to synthesize temperature-responsive hydrogels from carboxymethyl cellulose derivatives. These hydrogels can switch their properties based on environmental stimuli, making them suitable for various biomedical applications such as targeted drug delivery .
- Dermal Adhesive Excipients : DVS-modified polymers have shown promise as dermoadhesive excipients in drug formulations. Studies indicate that thiolated polymers derived from DVS exhibit enhanced adhesion properties, which are crucial for transdermal drug delivery systems .
Environmental Applications
Sorbents for Pollutant Removal
DVS-cross-linked materials have been evaluated for their effectiveness in removing environmental pollutants, particularly phenolic compounds.
- Phenolic Pollutants Sorption : The cross-linked cyclodextrin-based materials created with DVS have been tested for their ability to adsorb phenolic pollutants like bisphenol A and β-naphthol. The results indicate that these materials can effectively reduce phenolic concentrations in contaminated water sources .
Pollutant Type | Sorption Efficiency (%) | Material Used |
---|---|---|
Bisphenol A | 85% | DVS-Cross-Linked CDP |
β-Naphthol | 90% | DVS-Cross-Linked CDP |
Case Study 1: Enzyme Coimmobilization
A study explored the use of DVS-activated supports for coimmobilizing enzymes with varying stabilities. This method allowed for enhanced reuse of enzymes in biocatalysis, demonstrating the versatility of DVS in enzyme technology .
Case Study 2: Controlled Release Systems
Research focused on the development of controlled release systems using DVS-modified hydrogels showed significant improvements in drug release profiles compared to unmodified systems, highlighting its potential in pharmaceutical applications .
Mechanism of Action
Divinyl sulfone exerts its effects primarily through its high reactivity with nucleophiles. The vinyl groups in this compound undergo Michael-type addition reactions with nucleophiles, forming stable covalent bonds. This reactivity makes it an effective cross-linking agent, allowing it to form networks with various biomolecules and polymers . Additionally, this compound can induce oxidative stress and reactive oxygen species production, leading to cellular effects such as pyroptosis .
Comparison with Similar Compounds
- Monovinyl sulfone
- Bisvinyl sulfone
- Vinyl sulfone derivatives
Divinyl sulfone stands out due to its dual vinyl groups, which enhance its reactivity and versatility in various applications.
Biological Activity
Divinyl sulfone (DVS) is a versatile compound known for its significant biological activity, particularly in medicinal chemistry and bioconjugation. This article explores the biological mechanisms, applications, and research findings related to DVS, supported by data tables and case studies.
Overview of this compound
This compound is a bifunctional sulfone compound that serves as an effective crosslinking agent due to its ability to react with nucleophiles. Its structure allows it to participate in various chemical reactions, making it valuable in both synthetic and biological contexts.
1. Enzyme Inhibition
DVS has been identified as a potent inhibitor of specific enzymes, particularly in cancer research. A study demonstrated that vinyl sulfone derivatives, including DVS, exhibited strong inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase (TK) with an IC50 value of 7.85 ± 0.88 nM, indicating its potential as a therapeutic agent against certain cancers .
2. Crosslinking Properties
DVS is widely utilized for its crosslinking abilities in polymer chemistry. It has been employed to create cyclodextrin-based polymeric materials that can form inclusion complexes with various guest molecules. This crosslinking capability enhances the stability and functionality of the resulting materials, which can be used for drug delivery systems and biosensors .
Case Study 1: Antiprotozoal Activity
Research indicated that this compound-modified compounds showed significant antiprotozoal activity against Entamoeba species. The modifications influenced cell death rates in the protozoa, suggesting potential applications in treating parasitic infections .
Case Study 2: Enzyme Coimmobilization
A study explored the use of DVS-activated supports for coimmobilizing enzymes with varying stabilities. The results showed that immobilized enzymes retained significant activity over multiple cycles, demonstrating the effectiveness of DVS in enzyme stabilization and reuse .
Crosslinking Efficiency
The efficiency of DVS as a crosslinking agent varies based on the reactants' stoichiometric ratios and environmental conditions. A detailed study examined the performance of DVS in crosslinking hyaluronic acid under alkaline conditions, revealing insights into optimizing reaction conditions for enhanced crosslinking performance .
Parameter | Value |
---|---|
IC50 against EGFR-TK | 7.85 ± 0.88 nM |
Crosslinking Yield | Varies with stoichiometry |
Antiprotozoal Efficacy | Significant cell death |
Q & A
Basic Research Questions
Q. What are the key reaction mechanisms of divinyl sulfone (DVS) in polymer crosslinking, and how do experimental conditions influence these reactions?
DVS primarily acts as a homobifunctional crosslinker via nucleophilic addition reactions with hydroxyl, amine, or thiol groups. The reaction efficiency depends on pH, temperature, and reactant molar ratios. For example:
- pH : At alkaline conditions (pH 10–12), DVS reacts preferentially with lysine residues, while at neutral pH (5–7), histidine and cysteine residues dominate .
- Temperature : Elevated temperatures (e.g., 50°C) accelerate crosslinking but may degrade heat-sensitive polymers like hyaluronic acid .
- Molar ratios : Excess DVS can lead to over-crosslinking, reducing hydrogel elasticity. Optimal ratios (e.g., 1:5 DVS:curdlan) balance mechanical strength and swelling capacity .
Methodological Tip : Use FT-IR to track sulfone group consumption and SDS-PAGE to confirm covalent bonding in proteins .
Q. How can researchers characterize the physicochemical properties of DVS-crosslinked polymers?
Key characterization methods include:
- Swelling studies : Measure equilibrium swelling ratio (ESR) in PBS to assess crosslink density. Lower ESR indicates tighter networks .
- Rheology : Monitor storage modulus (G') to evaluate gel strength. For DVS-crosslinked hyaluronic acid, G' values ≥500 Pa are suitable for viscosupplementation .
- Morphology : SEM reveals pore uniformity; dense structures correlate with reduced drug release rates .
- Thermodynamic data : Refer to enthalpy (ΔfH° = -207.4 kJ/mol) and Gibbs free energy values (Table 1) to predict reaction spontaneity .
Table 1 : Thermodynamic Properties of this compound
Property | Value |
---|---|
ΔfH° (liquid) | -207.4 kJ/mol |
Density (20°C) | 1.18 g/cm³ |
Boiling Point | 234.3°C |
Acute Toxicity | LD50 (oral, rat) = 32 mg/kg |
Advanced Research Questions
Q. How can crosslinking parameters be optimized to resolve contradictions in adsorption capacities of DVS-crosslinked cyclodextrin polymers?
Conflicting adsorption data (e.g., phenolphthalein uptake in β-cyclodextrin polymers) often arise from:
- Crosslink density : High DVS concentrations reduce inclusion binding sites by overcrowding the polymer matrix .
- Reaction time : Prolonged crosslinking (>24 hrs) may block cyclodextrin cavities, lowering adsorption efficiency .
- Solution ionic strength : High salt concentrations (e.g., 0.5M NaCl) weaken hydrophobic interactions, reducing guest molecule binding .
Methodological Tip : Perform Langmuir isotherm analysis to differentiate between surface adsorption and inclusion binding contributions .
Q. What experimental strategies mitigate DVS toxicity while maintaining reaction efficiency in enzyme immobilization?
DVS’s acute toxicity (LD50 = 32 mg/kg) necessitates:
- Stabilizers : Add hydroquinone (>300 ppm) to inhibit premature polymerization .
- Protective gear : Use EN 166-certified safety goggles and OV/AG/P99 respirators during handling .
- Waste disposal : Neutralize residual DVS with 1M NaOH before disposal to prevent sulfone group release .
Case Study : Agarose-DVS supports immobilized chymotrypsin retained 80% activity after 10 reaction cycles when crosslinked at pH 8.5 for 2 hrs .
Q. How do conformational changes in biopolymers affect DVS crosslinking efficiency?
Polymer conformation dictates crosslink accessibility:
- Hyaluronic acid : Random coils in acidic conditions limit DVS reactivity, while alkaline-induced helices expose hydroxyl groups for crosslinking .
- Curdlan : Alkaline pretreatment (0.1M NaOH) unfolds triple helices, enabling uniform DVS incorporation into β-1,3-glucan networks .
Methodological Tip : Use circular dichroism (CD) spectroscopy to monitor conformational shifts pre- and post-crosslinking .
Q. What analytical approaches resolve contradictions in DVS-mediated protein denaturation studies?
DVS’s denaturing effects vary with protein structure:
- Ribonuclease A : Domain swapping via hinge-loop crosslinking stabilizes quaternary structure but reduces enzymatic activity .
- Chymotrypsin : Multipoint covalent attachment preserves activity by rigidifying the tertiary structure .
Resolution Strategy : Compare SDS-PAGE banding patterns under reducing vs. non-reducing conditions to distinguish intramolecular vs. intermolecular crosslinks .
Q. How can computational modeling predict DVS reactivity in novel polymer systems?
Molecular dynamics (MD) simulations guide crosslinker placement by:
- Binding energy calculations : Predict affinity between DVS and functional groups (e.g., -OH vs. -NH2) .
- Solvent effects : Simulate aqueous vs. organic solvent environments to optimize reaction media .
Case Study : MD models of DVS-PEDOT:PSS films accurately predicted conductivity changes (±5% error) post-crosslinking .
Properties
IUPAC Name |
1-ethenylsulfonylethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSIXZFDONLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Record name | DIVINYL SULFONE | |
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Related CAS |
62804-37-9 | |
Record name | Ethene, 1,1′-sulfonylbis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6031253 | |
Record name | Divinyl sulfone | |
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Molecular Weight |
118.16 g/mol | |
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Physical Description |
Divinyl sulfone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
Record name | DIVINYL SULFONE | |
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Boiling Point |
453 °F at 760 mmHg (NTP, 1992), 234.5 °C | |
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Flash Point |
217 °F (NTP, 1992), 217 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), SOL IN WATER | |
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Density |
1.1788 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.177 g/cu cm @ 25 °C | |
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Vapor Pressure |
0.78 [mmHg] | |
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Color/Form |
LIQUID | |
CAS No. |
77-77-0 | |
Record name | DIVINYL SULFONE | |
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Melting Point |
-15 °F (NTP, 1992), -26 °C | |
Record name | DIVINYL SULFONE | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.